3-Amino-N-(3,4-dimethoxyphenyl)-5H,6H,7H,8H-thieno[2,3-B]quinoline-2-carboxamide
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Overview
Description
3-Amino-N-(3,4-dimethoxyphenyl)-5H,6H,7H,8H-thieno[2,3-B]quinoline-2-carboxamide is a complex organic compound that belongs to the class of thienoquinolines This compound is characterized by its unique structure, which includes a thienoquinoline core substituted with an amino group and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(3,4-dimethoxyphenyl)-5H,6H,7H,8H-thieno[2,3-B]quinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienoquinoline Core: This step involves the cyclization of appropriate starting materials to form the thienoquinoline core. Reagents such as sulfur and nitrogen sources are often used in this step.
Substitution Reactions: The introduction of the amino group and the dimethoxyphenyl group is achieved through substitution reactions. Common reagents for these reactions include amines and methoxy-substituted benzene derivatives.
Coupling Reactions: The final step involves coupling the substituted thienoquinoline core with a carboxamide group. This step may require the use of coupling agents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(3,4-dimethoxyphenyl)-5H,6H,7H,8H-thieno[2,3-B]quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methoxy groups can participate in substitution reactions with appropriate electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted thienoquinolines.
Scientific Research Applications
3-Amino-N-(3,4-dimethoxyphenyl)-5H,6H,7H,8H-thieno[2,3-B]quinoline-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of 3-Amino-N-(3,4-dimethoxyphenyl)-5H,6H,7H,8H-thieno[2,3-B]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting Signal Transduction: Influencing intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-(3,4-dimethoxyphenyl)thieno[2,3-D]pyrimidin-4(3H)-one
- 2-Propenal, 3-(3,4-dimethoxyphenyl)-
Uniqueness
3-Amino-N-(3,4-dimethoxyphenyl)-5H,6H,7H,8H-thieno[2,3-B]quinoline-2-carboxamide is unique due to its specific substitution pattern and the presence of both amino and carboxamide groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H21N3O3S |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
3-amino-N-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
InChI |
InChI=1S/C20H21N3O3S/c1-25-15-8-7-12(10-16(15)26-2)22-19(24)18-17(21)13-9-11-5-3-4-6-14(11)23-20(13)27-18/h7-10H,3-6,21H2,1-2H3,(H,22,24) |
InChI Key |
KCICWBIXEGUUKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCCC4=C3)N)OC |
Origin of Product |
United States |
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